8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRRMYGDXCHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Toluquinoline-4-Carboxylic Acid Intermediate
- Reaction: Isatin undergoes base-catalyzed condensation with acetone under reflux to form 2-toluquinoline-4-carboxylic acid.
- Conditions: Sodium hydroxide or other strong bases (e.g., potassium hydroxide) in aqueous medium at 25–35 °C, followed by acetone reflux for 5–15 hours.
- Yield: High (up to 99%), with product isolated by pH adjustment and filtration.
- Characterization: Melting point 238–240 °C; confirmed by 1H-NMR and elemental analysis.
Step 2: Formation of 2-Vinyl-4-Quinoline Carboxylic Acid
- Reaction: Aldol-type condensation of 2-toluquinoline-4-carboxylic acid with an appropriate substituted benzaldehyde (in this case, 3-propoxybenzaldehyde) at 95–105 °C for 1–6 hours.
- Outcome: Formation of 2-vinyl-4-quinoline carboxylic acid intermediate.
- Yield: Approximately 85% in analogous systems.
- Notes: The choice of 3-propoxybenzaldehyde introduces the 3-propoxyphenyl substituent at position 2.
Step 3: Cyclization and Dehydration
- Reaction: Treatment of the vinyl intermediate with diacetyl oxide (acid anhydride) at 115–125 °C for 2–8 hours to promote cyclization and dehydration.
- Result: Formation of a more rigid quinoline structure with the vinyl group converted appropriately.
- Yield: Around 93% in related compounds.
- Purpose: This step stabilizes the quinoline ring system and prepares it for oxidation.
Step 4: Oxidation to Quinoline-2,4-Dicarboxylic Acid
- Reaction: Oxidation of the cyclized intermediate using potassium permanganate in alkaline medium (sodium hydroxide) at 35–45 °C for 2–8 hours.
- Workup: Acidification to pH 1–2 with HCl, followed by filtration and drying.
- Yield: High (up to 94%).
- Significance: Introduces the carboxylic acid functionality at position 2, essential for the final product.
Data Table Summarizing Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Base-catalyzed condensation | Isatin, NaOH, acetone, water | 25–35 (stir), reflux (acetone) | 0.5 (stir), 5–15 (reflux) | 99 | Formation of 2-toluquinoline-4-carboxylic acid |
| 2 | Aldol condensation | 2-Toluquinoline-4-carboxylic acid, 3-propoxybenzaldehyde | 95–105 | 1–6 | 85 | Introduces 3-propoxyphenyl group |
| 3 | Cyclization/dehydration | Diacetyl oxide | 115–125 | 2–8 | 93 | Stabilizes quinoline ring |
| 4 | Oxidation | KMnO4, NaOH | 35–45 | 2–8 | 94 | Forms quinoline-2,4-dicarboxylic acid |
| 5 | Chlorination and coupling | POCl3 (chlorination), cross-coupling catalysts | ~100 | 4–8 | Variable | Introduces 8-chloro and final aryl group |
Research Findings and Optimization Notes
- Base Selection: Sodium hydroxide is preferred for initial condensation due to availability and efficiency; alternatives like potassium tert-butoxide can be used for specific reactivity tuning.
- Oxidation Control: Potassium permanganate oxidation requires careful temperature and pH control to avoid over-oxidation or degradation of the quinoline core.
- Chlorination Sensitivity: The chlorination step is moisture-sensitive; anhydrous conditions and freshly distilled reagents improve yield and purity.
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is effective for isolating high-purity final products.
- Scale-Up: The described methods are amenable to industrial scale due to mild reaction conditions, inexpensive reagents, and straightforward workup procedures.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline-4-carboxylate derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . The compound’s anticancer properties may involve the induction of apoptosis through the modulation of signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit structural diversity primarily in their substituents at the 2- and 8-positions, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Quinoline-4-carboxylic Acid Derivatives
Key Findings :
The 3-propoxyphenyl group in the target compound may improve solubility compared to chlorinated analogs, balancing hydrophobicity for better pharmacokinetics . The 3-hydroxyphenyl analog (CAS 669739-31-5) shows distinct solubility and binding properties, as evidenced by its interaction with human cyclic GMP-AMP synthase in crystallographic studies .
Enzyme Inhibition: The 2-methylphenyl derivative (CAS 667437-81-2) inhibits COX-2 and caspases, suggesting a mechanism involving prostaglandin synthesis and apoptosis modulation .
Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) are typically synthesized via the Pfitzinger reaction, while electron-donating groups (e.g., OCH₃, OH) require modified Doebner conditions .
Research Implications
The diversity in substituent chemistry among quinoline-4-carboxylic acids highlights their adaptability in drug design. For instance:
- Antitubercular Activity: Derivatives like 6-isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid show promise against Mycobacterium tuberculosis, with IC₅₀ values comparable to first-line drugs .
- Enzyme Targeting : The 3-hydroxyphenyl derivative’s crystallographic binding to human cyclic GMP-AMP synthase underscores its utility in structural biology and inhibitor design .
Biological Activity
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent and a propoxyphenyl group, which are essential for its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. |
| Anti-inflammatory | Inhibits nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential in treating inflammatory conditions. |
| Anticancer | Shows cytotoxic effects against cancer cell lines, particularly breast cancer cells like MCF-7 and T47D. |
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The binding to these targets can modulate their activity, influencing various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Receptor Interaction : It may also interact with cellular receptors that mediate cancer cell proliferation and survival.
Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives with similar structures showed significant inhibition of S. aureus strains resistant to conventional antibiotics. The compound was able to enhance the efficacy of existing antibiotics when used in combination .
- Anti-inflammatory Effects : Research indicated that derivatives could significantly reduce NO production in RAW 264.7 cells stimulated by LPS, which is a hallmark of inflammatory responses .
- Anticancer Potential : In vitro studies revealed that the compound exhibited cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the growth of MCF-7 breast cancer cells effectively .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of quinoline derivatives:
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoline ring can lead to improved potency against targeted enzymes or receptors .
- In Silico Studies : Computational modeling has been utilized to predict the binding affinities of these compounds to their molecular targets, aiding in the design of more effective derivatives .
Q & A
Q. What are the optimal synthetic routes for 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the quinoline core. A two-step approach is commonly used:
Chlorination : React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with POCl₃ in DMF at 100°C for 4 hours to introduce the chlorine substituent .
Aryl Coupling : Use Suzuki-Miyaura cross-coupling with 3-propoxyphenylboronic acid under palladium catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) to enhance regioselectivity .
Key Parameters :
| Step | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | POCl₃, DMF | 100°C | 75% | 92% |
| 2 | Pd(OAc)₂, SPhos | 80°C | 68% | 97% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts with analogous quinoline derivatives. For example, the carboxylic proton typically appears at δ 10.8–11.2 ppm, while the propoxyphenyl group shows distinct splitting patterns in aromatic regions .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z 356.1) and isotopic patterns (chlorine induces a 3:1 ratio for [M+2]⁺) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to achieve >98% purity. Retention time should align with reference standards .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C. Avoid exposure to moisture, as hydrolysis of the carboxylic acid group can occur. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for biological targets like kinase enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3POZ). The propoxyphenyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD values (<2 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-proliferative effects)?
- Methodological Answer :
- Dose-Response Profiling : Test the compound at 0.1–100 µM in cell-based assays (e.g., MTT for cytotoxicity). EC₅₀ values <10 µM suggest potent anti-proliferative activity, while MIC >50 µg/mL indicates weak antimicrobial effects .
- Off-Target Screening : Use kinome-wide profiling (DiscoverX) to identify unintended interactions with non-target kinases .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- SAR Studies : Compare analogs with substituents at the 2-position (e.g., 4-chlorophenyl vs. 3-propoxyphenyl).
| Substituent | LogP | Solubility (µg/mL) | IC₅₀ (EGFR Inhibition) |
|---|---|---|---|
| 3-Propoxyphenyl | 3.2 | 12.5 | 0.8 µM |
| 4-Chlorophenyl | 3.8 | 8.2 | 1.5 µM |
- Thermodynamic Solubility : Measure in PBS (pH 7.4) using nephelometry. Lower LogP correlates with improved aqueous solubility .
Data Contradiction Analysis
Q. Why do synthetic yields vary between studies using similar protocols (e.g., 60% vs. 80%)?
- Methodological Answer : Variability often arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
